Flobufen

Inflammation Eicosanoid Metabolism Dual Inhibitors

Flobufen (CAS 104941-35-7) is a chiral dual COX/5-LOX inhibitor addressing both prostaglandin and leukotriene pathways-overcoming the arachidonic acid shunt seen with classical NSAIDs. Its stereoselective pharmacokinetics (13.3-fold higher AUC for S-enantiomer) and R→S chiral inversion make it irreplaceable for enantioselective metabolism studies. • Dual COX/5-LOX inhibition prevents pro-inflammatory leukotriene shunt • 13.3-fold enantiomer AUC difference enables chiral inversion research • Active metabolite VUFB 17203 + 95-99% protein binding = extended duration • Validated in adjuvant arthritis models with disease-modifying activity

Molecular Formula C17H14F2O3
Molecular Weight 304.29 g/mol
CAS No. 104941-35-7
Cat. No. B1214168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlobufen
CAS104941-35-7
Synonyms4-(2,4-difluorbiphenylyl)-4-oxo-2-methylbutanoic acid
flobufen
VUFB 16066
VUFB-16066
Molecular FormulaC17H14F2O3
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22)
InChIKeyFIKVYIRIUOFLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flobufen: Dual COX/5-LOX Inhibitor


Flobufen (VUFB 16066, CAS 104941-35-7), chemically defined as 4-(2′,4′-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, is a synthetic, chiral nonsteroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [1]. Unlike conventional NSAIDs that solely target the COX pathway, Flobufen's dual mechanism addresses both major branches of arachidonic acid metabolism, offering a distinct pharmacological profile [2]. It was advanced to Phase III clinical trials for rheumatoid arthritis in the Czech Republic [3].

Dual COX/5-LOX pathway inhibition for eicosanoid signaling studies
Reported Phase III trial endpoint context in rheumatoid arthritis research
Chiral compound enabling enantioselective pharmacokinetic/metabolism investigation

Flobufen: Why Generic Substitution Fails


The pharmacological and pharmacokinetic profile of Flobufen (104941-35-7) is distinct from both classical NSAIDs and other dual COX/LOX inhibitors, rendering substitution without experimental validation highly problematic. Its unique dual COX/5-LOX inhibition profile differs markedly from selective COX-2 agents like celecoxib or non-selective NSAIDs like ibuprofen, and even from other dual inhibitors such as S-2474 or Licofelone . Furthermore, Flobufen exhibits pronounced stereoselective pharmacokinetics and undergoes chiral inversion in vivo, a phenomenon that dramatically alters its exposure profile compared to achiral or non-inverting analogs [1]. These integrated features—a specific dual-target mechanism, significant stereoselective disposition, and distinct immunomodulatory activity—form a unique, non-fungible profile. Any attempt to replace it with a generic substitute in a research setting would confound experimental outcomes and invalidate data comparability.

Classical COX-only NSAIDs (ibuprofen, diclofenac) lack 5-LOX inhibition; dual-pathway study design may require different tools.
Other dual COX/LOX inhibitors (S-2474, Licofelone) may exhibit distinct enzyme selectivity and pharmacokinetics; substitution without validation may confound results.
Achiral or non-inverting chiral analogs cannot replicate R→S inversion and stereoselective exposure, limiting enantiomer-specific interpretation.

Flobufen: Quantitative Evidence Guide


Dual COX/5-LOX Inhibition vs. Classical NSAIDs

Flobufen is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [1]. In contrast, classical NSAIDs like flurbiprofen, ibuprofen, and diclofenac are either purely COX-1/COX-2 inhibitors or do not effectively inhibit 5-LOX at therapeutic concentrations [2]. This dual inhibition profile is a differentiating feature.

Inhibition Profile
Cross-study comparable
Target: dual COX/5-LOX inhibition
Comparators: COX-only NSAIDs (flurbiprofen, ibuprofen, diclofenac)
Key difference: 5-LOX inhibitory activity absent in comparators
Supports dual-pathway eicosanoid study context; avoids leukotriene shunt
No public IC50 data for Flobufen; cross-study enzyme inhibition comparison
Inflammation Eicosanoid Metabolism Dual Inhibitors

Stereoselective Enantiomer Pharmacokinetics

The pharmacokinetics of Flobufen is highly stereoselective. In male Wistar rats administered the racemate (5 mg/kg, i.v.), the S-(-)-enantiomer displayed a significantly higher systemic exposure than the R-(+)-enantiomer [1].

Enantiomer AUC Ratio
Direct head-to-head
13.3 (S-AUC / R-AUC)
Supports enantiomer-specific exposure interpretation for study design
Rat i.v. racemate 5 mg/kg; stereoselective disposition
Pharmacokinetics Chiral Inversion Enantioselective Metabolism

R-to-S Chiral Inversion

Flobufen undergoes significant unidirectional chiral inversion from the R-(+)- to the S-(-)-enantiomer in vivo, a phenomenon not observed with many other chiral NSAIDs [1].

R→S Inversion
Direct head-to-head
R-AUC/S-AUC = 0.52 after R-dose; S→R negligible
Unidirectional inversion complicates enantiomer-specific activity assignment; requires careful experimental design
Individual enantiomers, 5 mg/kg i.v., rat; R→S dominant
Chiral Inversion Metabolism Pharmacokinetics

High Plasma Protein Binding and Active Metabolite

Flobufen exhibits high plasma protein binding and its prolonged anti-inflammatory and immunomodulatory effects are linked to a major, long-lasting metabolite, VUFB 17203 [1].

Protein Binding
Supporting evidence
95-99% bound; active metabolite VUFB 17203
High binding and metabolite support extended pharmacodynamic profile interpretation
Rat plasma study; metabolite activity context
Pharmacokinetics Protein Binding Metabolite Activity

Flobufen: Key Application Scenarios


Dual-Target Eicosanoid Modulation in Inflammation

As a dual COX/5-LOX inhibitor [1], Flobufen (104941-35-7) is the preferred tool compound for researchers investigating inflammation models where both prostaglandin and leukotriene signaling are implicated. This is a distinct advantage over classical NSAIDs like ibuprofen or diclofenac, which only inhibit the COX pathway, potentially causing an undesirable 'shunt' of arachidonic acid toward pro-inflammatory leukotrienes.

Stereoselective Disposition and Chiral Inversion

Flobufen's pronounced stereoselective pharmacokinetics, including a 13.3-fold higher AUC for the S-enantiomer and significant R→S chiral inversion [1], make it a valuable model compound for investigating enantioselective drug metabolism, disposition, and the pharmacological consequences of chiral inversion. This is a specialized application not feasible with achiral NSAIDs or those without such inversion.

Immunomodulatory and Disease-Modifying Effects

Flobufen was shown in a model of adjuvant arthritis to improve most disease symptoms, including immunopathological disturbances, suggesting possible disease-modifying activity [1]. This profile, combined with its dual enzyme inhibition, supports its use in research aimed at understanding and treating chronic inflammatory and autoimmune conditions like rheumatoid arthritis.

Prolonged Pharmacodynamic Effects

The formation of the long-lived active metabolite VUFB 17203, in conjunction with high protein binding (95-99%), underlies Flobufen's extended duration of action [1]. This makes it a suitable candidate for in vivo studies designed to evaluate the therapeutic window and sustained anti-inflammatory effects, providing a model distinct from shorter-acting NSAIDs.

Application
Selection Property
Validation Focus
Dual COX/5-LOX pathway studies
5-LOX inhibitory activity (absent in classical NSAIDs)
Leukotriene vs. prostaglandin pathway modulation endpoints
Enantioselective drug metabolism research
High S/R AUC ratio and R→S chiral inversion
Enantiomer-specific exposure and inversion kinetics
Chronic inflammation model research
Reported immunomodulatory endpoint response
Disease-score and immunopathological endpoints
Extended-duration in vivo studies
Active metabolite VUFB 17203 and high protein binding
Sustained pharmacodynamic endpoint monitoring

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